An In-depth Technical Guide to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a secondary amine featuring a tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and the ability to improve aqueous solubility and cell permeability of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, positioning it as a valuable building block for drug discovery and development. The tetrahydropyran motif is integral to the development of therapeutics for a range of diseases, from neurological disorders to cancer.[1]
Chemical and Physical Properties
Core Attributes
| Property | Value | Source |
| IUPAC Name | N-ethyl-1-(oxan-4-yl)methanamine | - |
| CAS Number | 914260-86-9 | [2] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (predicted) | [3] |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that where experimental data is unavailable for the target molecule, values are either predicted or derived from its close structural analogs, namely (Tetrahydro-2H-pyran-4-yl)methanamine (the primary amine) and N-methyl-1-(oxan-4-yl)methanamine (the N-methyl analog).
| Property | Value (Estimated/Analog Data) | Method/Analog | Source |
| Boiling Point | ~180-190 °C at 760 mmHg | Based on (Tetrahydro-2H-pyran-4-yl)methanamine | [4] |
| Density | ~0.92 g/cm³ | Predicted for N-ethyl-tetrahydro-2H-pyran-4-amine | [3] |
| pKa | ~10.0 | Predicted for N-ethyl-tetrahydro-2H-pyran-4-amine | [3] |
| LogP | 0.26 | Calculated | [2] |
| Solubility | Soluble in water and common organic solvents | General property of similar amines | - |
Synthesis and Purification
A robust and widely applicable method for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is the reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.
Synthetic Workflow
Caption: Synthetic workflow for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Detailed Experimental Protocol
Materials:
-
Tetrahydro-2H-pyran-4-carbaldehyde (1 equivalent)
-
Ethylamine (1.5-2 equivalents, as a solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or an alternative reducing agent such as hydrogen with a palladium on carbon catalyst.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the reaction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tetrahydro-2H-pyran-4-carbaldehyde and the chosen solvent.
-
Imine Formation: Add ethylamine solution to the flask and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic. Stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quenching and Workup: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Caption: Analytical workflow for product confirmation.
Predicted Spectral Data
-
¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene protons of the tetrahydropyran ring adjacent to the oxygen, the methine proton at the 4-position of the ring, and the methylene bridge between the ring and the nitrogen.
-
¹³C NMR: Approximately 8 distinct carbon signals are expected, corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 143. Common fragmentation patterns would involve the loss of an ethyl group or cleavage at the benzylic-like position next to the pyran ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching vibrations around 2850-2950 cm⁻¹, an N-H stretch for the secondary amine around 3300-3500 cm⁻¹ (typically weak), and a C-O-C stretch for the ether linkage in the pyran ring around 1050-1150 cm⁻¹.
Safety and Handling
Based on the safety data for analogous compounds like (Tetrahydro-2H-pyran-4-yl)methanamine and Tetrahydro-N-methyl-2H-pyran-4-methanamine, N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine should be handled with care.[5][6]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Applications in Drug Discovery and Development
The tetrahydropyran scaffold is a key structural motif in a variety of biologically active compounds.[1] Its incorporation can enhance the pharmacokinetic profile of a molecule. N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine serves as a versatile building block for introducing this beneficial moiety.
-
Scaffold for Novel Chemical Entities: The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules through amide bond formation, reductive amination, or other C-N bond-forming reactions.
-
Neurological and Inflammatory Disease Research: The tetrahydropyran ring is present in compounds targeting central nervous system (CNS) disorders and inflammatory conditions. For instance, derivatives of tetrahydropyran have been investigated as cannabinoid receptor agonists for the treatment of pain.[7]
-
Agrochemicals: Beyond pharmaceuticals, this class of compounds has potential applications in the development of novel agrochemicals, where the tetrahydropyran unit can influence the stability and uptake of the active ingredient.[8]
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a valuable, yet not extensively characterized, chemical entity with significant potential in medicinal chemistry and related fields. This guide provides a foundational understanding of its properties, a practical synthetic approach, and highlights its utility as a building block for the synthesis of novel compounds. As with any chemical, further experimental validation of its properties and reactivity is encouraged for any specific application.
References
-
PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 2014, 12, 8351-8356. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health. [Link]
-
PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. [Link]
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